3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
Description
While direct data on 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is absent in the provided evidence, its structural features can be inferred from related triazolodiazepine derivatives. The compound features a triazolodiazepine core fused with a piperidine ring modified by a methylsulfonyl group. This substituent likely enhances polarity and metabolic stability compared to simpler alkyl or halogen substituents found in analogs. Such modifications are critical for optimizing pharmacokinetic properties, including solubility, bioavailability, and receptor binding specificity .
Properties
IUPAC Name |
3-(1-methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-20(18,19)17-8-3-2-4-10(17)12-15-14-11-5-6-13-7-9-16(11)12/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCMFEMTQJGAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C2=NN=C3N2CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole and diazepine ring system. Its molecular formula is , and it has a molecular weight of approximately 304.4 g/mol. The presence of the methylsulfonyl group is significant for its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of similar triazole-diazepine structures have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of Bruton’s tyrosine kinase (BTK) has been noted in related studies.
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells by activating caspases and modulating anti-apoptotic proteins.
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound exhibits dose-dependent cytotoxicity against various human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency.
- In Vivo Models : Animal studies have shown that administration of the compound can reduce tumor growth in xenograft models. For instance, in a zebrafish embryo model, the compound demonstrated synergistic effects when combined with standard chemotherapy agents like 5-fluorouracil.
Data Table
The following table summarizes key findings from various studies on the biological activity of similar compounds:
Scientific Research Applications
Pharmacological Applications
1. Treatment of Psychiatric Disorders
Research indicates that derivatives of 1,2,4-triazolo[4,3-d][1,4]diazepines exhibit anxiolytic and antidepressant properties. These compounds have been studied for their efficacy in treating conditions such as:
- Depression
- Anxiety Disorders
- Bipolar Disorder
In a study published in a pharmaceutical journal, it was noted that these compounds could modulate neurotransmitter systems involved in mood regulation. The mechanism often involves the enhancement of GABAergic activity, contributing to their anxiolytic effects .
2. Neurological Applications
The compound is also being investigated for its potential in treating neurodegenerative diseases. It shows promise in:
- Alzheimer's Disease
- Parkinson's Disease
Studies suggest that the compound may help mitigate symptoms associated with cognitive decline by influencing cholinergic pathways and reducing oxidative stress .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of 3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine derivatives against various bacterial strains. In vitro studies have shown effectiveness against:
- Gram-positive bacteria such as Staphylococcus aureus
- Fungi like Candida albicans
The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 to 25.0 mg/mL for the most sensitive strains tested .
Case Studies
Synthesis and Structure
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The structural characteristics of this compound contribute significantly to its biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key triazolodiazepine derivatives and their properties:
Substituent Effects on Pharmacological Properties
- Piperidine introduces conformational rigidity, which may influence selectivity .
- Carboxamide (): The hydrophilic carboxamide and HCl salt improve aqueous solubility, making it suitable for intravenous formulations. However, reduced blood-brain barrier penetration may limit CNS applications .
- Brominated analogs are often intermediates in synthesizing more complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
